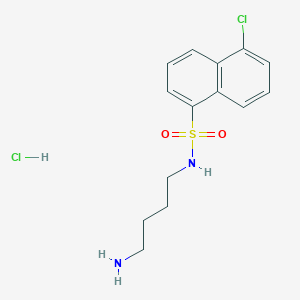

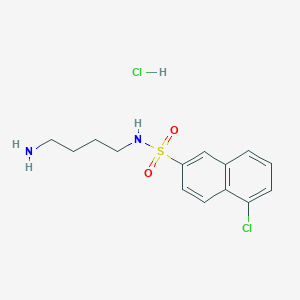

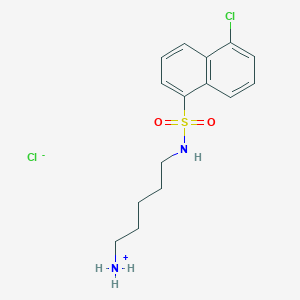

N-(5-氨基戊基)-5-氯-1-萘磺酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Sulfonamide compounds, such as 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, have been synthesized through reactions involving sulfonyl chlorides and amine derivatives, characterized by techniques like FTIR, NMR, and X-ray diffraction. The molecular geometries and vibrational frequencies of these compounds can be analyzed and compared with experimental data using Density Functional Theory (DFT) methods (Sarojini et al., 2012).

Molecular Structure Analysis

The molecular structure and stability of sulfonamide compounds are influenced by hyperconjugative interactions and charge delocalization, as analyzed through natural bond orbital (NBO) analysis. The computed atomic charges, frontier molecular orbitals, and molecular electrostatic potential provide insights into the compound's electronic structure and reactivity (Sarojini et al., 2012).

Chemical Reactions and Properties

Sulfonamides can be synthesized through various chemical reactions, including nucleophilic aromatic substitution (S(N)Ar) reactions, demonstrating their versatility in chemical synthesis and potential for modification into diverse functional groups (Williams et al., 2010).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting points, and crystalline structure, are critical for their application in different scientific domains. The crystallization behavior and thermal stability can be influenced by the compound's molecular structure and substituents (Sarojini et al., 2012).

Chemical Properties Analysis

The chemical behavior of sulfonamides, including their reactivity towards various reagents and conditions, can be elucidated through detailed spectroscopic and computational studies. Their potential as intermediates in organic synthesis, interaction with biological molecules, and applications in materials science are areas of ongoing research (Sarojini et al., 2012).

科学研究应用

荧光探针研究

N-(5-氨基戊基)-5-氯-1-萘磺酰胺盐酸盐已被用作荧光探针,用于研究磷脂和胆盐的混合胶束,特别是胆固醇的包含对其影响。发现这种荧光烷胺的结合随着烷基间隔链的长度增加而增加,更有效地结合到含有不饱和磷脂的胶束中,并且在胆固醇包含时显示探针荧光猝灭,表明混合胶束的刚性增强 (Narayanan, Paul, & Balaram, 1980)。

细胞分化诱导

另一项研究发现,包括N-(5-氨基戊基)-5-氯-1-萘磺酰胺盐酸盐在内的萘磺酰胺钙调蛋白拮抗剂,诱导人类早幼粒细胞系HL-60的有限髓样分化。这些抑制剂增强了HL-60细胞在受其他药物诱导时观察到的分化,表明钙调蛋白在细胞分化中起着调节作用 (Veigl et al., 1986)。

蛋白结合研究

该化合物已被用于研究荧光探针与蛋白质的结合,如牛血清白蛋白,以确定结合的性质。发现其光谱特性可实现对结合的敏感和快速测定,表明相互作用具有疏水性 (Jun et al., 1971)。

细胞膜研究

一种衍生物丹磺胺已被纳入完整细胞的细胞膜进行研究,表明其在细胞膜研究中作为新的荧光探针的潜在用途 (Pincus et al., 1975)。

荧光传感和成像

已证明一种基于萘磺酰胺的席夫碱是一种荧光开启探针,可选择性检测Al3+离子,表明其在细胞内成像和传感应用中的潜力 (Mondal et al., 2015)。

作用机制

Target of Action

The primary target of N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride is calmodulin , a calcium-binding messenger protein . Calmodulin plays a crucial role in various cellular processes, including inflammation, metabolism, apoptosis, muscle contraction, intracellular movement, short-term and long-term memory, nerve growth, and the immune response .

Mode of Action

N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride acts as a calmodulin antagonist . It binds to calmodulin and inhibits the activities of enzymes regulated by Ca2+/calmodulin . This interaction disrupts the normal functioning of these enzymes, leading to changes in the cellular processes they control.

Biochemical Pathways

The compound’s action on calmodulin affects multiple biochemical pathways. For instance, it can inhibit the activation of phosphodiesterases , enzymes that play a key role in cellular signal transduction . By inhibiting these enzymes, the compound can disrupt the normal signaling processes within the cell.

Pharmacokinetics

It’s known that the compound can penetrate the cell membrane and is mainly distributed in the cytoplasm .

Result of Action

The molecular and cellular effects of N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride’s action are diverse, given the wide range of processes that calmodulin regulates. One notable effect is the compound’s ability to inhibit cell proliferation , which could have implications for the treatment of diseases characterized by abnormal cell growth, such as cancer.

属性

IUPAC Name |

N-(5-aminopentyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O2S.ClH/c16-14-8-4-7-13-12(14)6-5-9-15(13)21(19,20)18-11-3-1-2-10-17;/h4-9,18H,1-3,10-11,17H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIIRROLPTDOPIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate](/img/structure/B43344.png)